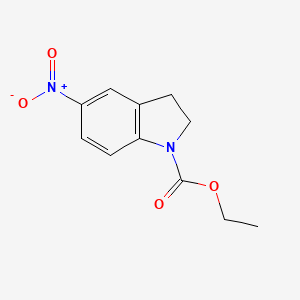

Ethyl 5-nitroindoline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-nitroindoline-1-carboxylate is a chemical compound that belongs to the class of nitroindole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The nitro group attached to the indoline moiety can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of nitroindole derivatives can be achieved through different methods. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid followed by esterification and dehydrogenation yields methyl 6-nitroindole-2-carboxylate with a total yield of 67% . Another approach involves the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation to obtain methyl 5-nitroindole-2-carboxylate in a 40% total yield . These methods highlight the reactivity of the indoline scaffold and the influence of substituents on the nitration position and overall yield.

Molecular Structure Analysis

The molecular structure of this compound and related compounds is characterized by the presence of a nitro group and a carboxylate ester. The electronic effects of these groups are crucial for the reactivity and stability of the molecule. The structure of synthesized intermediates and target compounds in related research is typically confirmed using spectroscopic methods such as ^1H NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

Nitroindole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines leads to the formation of N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and good yields . Additionally, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation produces ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, demonstrating the versatility of nitro compounds in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The nitro group is electron-withdrawing, which can affect the acidity of the molecule and its reactivity in nucleophilic substitution reactions. The ester group, on the other hand, can participate in hydrolysis reactions under both acidic and basic conditions. The solubility of these compounds in various solvents can also be an important consideration, especially in the context of regioselective synthesis, where solvent effects can influence the outcome of the reaction .

科学的研究の応用

Photolabile Precursors in Neurobiology

Ethyl 5-nitroindoline-1-carboxylate derivatives, specifically 1-acyl-7-nitroindolines, have been studied for their use as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. Their efficiency in photolysis has been improved by electron-donating substituents, which are useful in neurobiological experiments for rapid release of these amino acids upon photolysis (Papageorgiou & Corrie, 2000).

Synthesis of Biologically Active Compounds

Ethyl nitroindole-2-carboxylates, closely related to this compound, have been synthesized for their potential biological activities. This includes the creation of 1,3,4-oxadiazolyl nitroindoles, which have been explored for anti-inflammatory properties (Narayana et al., 2005).

Photochemical Studies

Research into the photochemical properties of 1-acyl-7-nitroindolines, a class similar to this compound, has provided insights into the mechanisms of carboxylic acid photorelease. These findings are significant in the study of photoactivated protecting groups (Morrison et al., 2002).

EPR Oximetry in Biological Systems

Isoindoline nitroxides, similar in structure to this compound, have been evaluated for Electron Paramagnetic Resonance (EPR) oximetry in biological systems. These compounds exhibit properties like low cytotoxicity and moderate rates of biological reduction, making them suitable for studying molecular motion and oxygen concentration in living systems (Khan et al., 2011).

Development of Quinolonecarboxylic Acids

Studies have shown the synthesis of novel quinolonecarboxylic acids, starting from compounds structurally similar to this compound. These acids are significant due to their presence in numerous biologically active natural products (Ziegler, Bitha, & Lin, 1988).

将来の方向性

Indole derivatives, including Ethyl 5-nitroindoline-1-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives for screening different pharmacological activities is a hot research topic .

特性

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)